molecular formula C8H4BrClF4 B1433259 3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide CAS No. 1431329-66-6

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide

Cat. No. B1433259
CAS RN: 1431329-66-6
M. Wt: 291.47 g/mol
InChI Key: XAILUIBARYCHEV-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is an important organic synthesis intermediate . It is commonly used in the synthesis of pesticides, pharmaceuticals, and other organic compounds . It can also be used as a protecting group for Styrene (aromatic alcohol) for organic synthesis reactions .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 3-fluoro-4-chlorobenzyl alcohol and Trifluoromethyl bromide in the presence of sodium carbonate at low temperatures . After reduction treatment with sodium sulfite or cuprous chloride, the target product is obtained .


Molecular Structure Analysis

The molecular formula of this compound is C8H4BrClF4 . The InChI code is 1S/C8H4BrClF4/c9-3-4-1-2-5 (8 (12,13)14)6 (10)7 (4)11/h1-2H,3H2 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo a Pd-catalyzed coupling reaction with 4-methyl-2-acetaminothiazole to form an intermediate, which can then be hydrolyzed in the presence of 6 M HCl .

Scientific Research Applications

  • Synthesis and Anticancer Properties :

    • A study investigated the preparation of 3-fluoro-, 3-chloro-, and 3-bromocyclophosphamide from reactions involving trifluoromethylhypofluorite, sodium hypochlorite, and bromine with the anticancer drug cyclophosphamide. This research explored the therapeutic efficacy of these compounds against certain cancers, finding that the fluoro and chloro derivatives were less active than the original drug (Zon et al., 1983).
  • Chemical Reactions and Catalysis :

    • Research on Friedel-Crafts alkylation of arenes with 2-halogeno-2-CF3-styrenes under superacidic conditions was conducted, leading to the formation of benzyl cations and subsequent reactions with arenes. This study provided insight into the potential utilities of CF3CH2-containing products in medicinal chemistry (Sandzhieva et al., 2016).
  • Trifluoroethylation in Organic Synthesis :

    • A paper discussed the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters. This process is significant in introducing fluorinated moieties into organic molecules, which can significantly alter their biological activities (Zhao & Hu, 2012).
  • Material Science Applications :

    • Research on soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene and dianhydrides was conducted. These materials exhibit excellent thermal stability and could be significant in various industrial applications (Xie et al., 2001).

Safety and Hazards

3-Chloro-2-fluoro-4-(trifluoromethyl)benzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . It causes severe skin burns and eye damage . Proper handling and storage are necessary to ensure safety .

properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4/c9-3-4-1-2-5(8(12,13)14)6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAILUIBARYCHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184355
Record name 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1431329-66-6
Record name 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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